molecular formula C22H30N4O5 B2626881 N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide CAS No. 877633-88-0

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide

Cat. No. B2626881
M. Wt: 430.505
InChI Key: JDRAORMTCNZWGO-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C22H30N4O5 and its molecular weight is 430.505. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidepressant and Antianxiety Properties

A study conducted by Kumar et al. (2017) explored the antidepressant activities of compounds structurally related to N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide. The research found that certain derivatives exhibited significant antidepressant and antianxiety properties in behavioral tests on mice (Kumar et al., 2017).

Antimicrobial Activities

Research by Başoğlu et al. (2013) involved the synthesis of azole derivatives starting from furan-2-carbohydrazide, a compound related to the chemical . These derivatives demonstrated antimicrobial activities against various microorganisms (Başoğlu et al., 2013).

Radioligand for Neuroimaging

García et al. (2014) developed a compound analogous to N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide for use as a PET radioligand. This compound was studied as a potential tool for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Tocolytic Activity

Okunrobo and Owolabi (2009) synthesized a related compound, 3-benzamido-1-(4-(2-methoxyphenyl) piperazin-1-yl)-propyl-2-isopropylcarboxamide (BPC), and found that it exhibited significant inhibition of uterine smooth muscle contractions in non-pregnant rats. This suggests potential tocolytic activity for compounds structurally similar to N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide (Okunrobo & Owolabi, 2009).

properties

IUPAC Name

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(3-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O5/c1-30-18-7-5-17(6-8-18)25-10-12-26(13-11-25)19(20-4-2-15-31-20)16-24-22(29)21(28)23-9-3-14-27/h2,4-8,15,19,27H,3,9-14,16H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRAORMTCNZWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCCCO)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>64.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678017
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide

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